3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C17H18O3 It is a derivative of benzaldehyde, featuring a methoxy group and a dimethylphenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxymethanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and dimethylphenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and dimethylphenoxy groups can influence the compound’s binding affinity and specificity for different targets .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(3,4-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid
Uniqueness
3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and dimethylphenoxy groups provides a distinct electronic environment that can affect its interactions with other molecules .
Properties
IUPAC Name |
3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-6-13(2)8-16(7-12)20-11-15-9-14(10-18)4-5-17(15)19-3/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNZCIQKNJFSAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=C(C=CC(=C2)C=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214049 |
Source
|
Record name | 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329222-83-5 |
Source
|
Record name | 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329222-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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